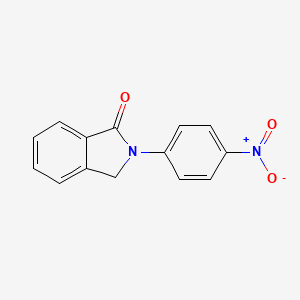
2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
説明
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that features a nitrophenyl group attached to an isoindolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-nitrobenzaldehyde with phthalimide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the isoindolone ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like amines or thiols.
Oxidation: The isoindolone ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of the isoindolone ring.
科学的研究の応用
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
作用機序
The mechanism by which 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindolone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
2,3-Dihydro-1H-isoindol-1-one: Lacks the nitrophenyl group but shares the isoindolone structure.
4-Nitrophenylacetic acid: Contains a nitrophenyl group attached to an acetic acid moiety.
Uniqueness
2-(4-Nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of the nitrophenyl group and the isoindolone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
生物活性
The molecular formula of 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is , with a molecular weight of approximately 254.24 g/mol. Key physical properties include:
- Density : 1.396 g/cm³
- Boiling Point : 481.2 °C at 760 mmHg
- Flash Point : 244.8 °C
- LogP : 3.343 (indicative of moderate lipophilicity) .
While specific studies on the mechanisms of action for this compound are scarce, compounds in the isoindolinone class typically exhibit a range of biological activities:
- Anticancer Properties : Isoindolinones have been studied for their ability to inhibit various cancer cell lines. The presence of the nitro group may enhance their reactivity and interaction with biological targets.
- Antimicrobial Activity : Some derivatives of isoindolinones have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Enzyme Inhibition : Compounds similar to isoindolinones have been investigated as inhibitors for various enzymes relevant in cancer and infectious diseases .
Case Studies and Research Findings
Several studies have explored related compounds or derivatives that provide insights into the potential biological activities of this compound:
Safety and Handling
Due to the presence of the nitro group, caution is advised when handling this compound as nitro compounds can be sensitive under certain conditions. There is currently no specific safety data available for this compound; however, general laboratory safety protocols should be followed .
特性
IUPAC Name |
2-(4-nitrophenyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNWTLLRQHJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326501 | |
| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-74-5 | |
| Record name | NSC529364 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















